molecular formula C23H18Cl2N2O4 B12021367 2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate CAS No. 765275-03-4

2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate

Cat. No.: B12021367
CAS No.: 765275-03-4
M. Wt: 457.3 g/mol
InChI Key: BDOKRCNQBSAQBW-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Hydrazone: The reaction between 2-methylbenzoyl chloride and hydrazine hydrate forms the carbohydrazonoyl intermediate.

    Coupling Reaction: This intermediate is then coupled with 2-methoxy-4-nitrophenyl 3,4-dichlorobenzoate under specific conditions to form the final product.

The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate
  • 2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate

Uniqueness

2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate is unique due to its specific substitution pattern and the presence of both methoxy and dichlorobenzoate groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

765275-03-4

Molecular Formula

C23H18Cl2N2O4

Molecular Weight

457.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzoate

InChI

InChI=1S/C23H18Cl2N2O4/c1-14-5-3-4-6-17(14)22(28)27-26-13-15-7-10-20(21(11-15)30-2)31-23(29)16-8-9-18(24)19(25)12-16/h3-13H,1-2H3,(H,27,28)/b26-13+

InChI Key

BDOKRCNQBSAQBW-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.